molecular formula C8H5F2NO B2519035 2,4-Difluoro-1-(isocyanatomethyl)benzene CAS No. 1291101-40-0

2,4-Difluoro-1-(isocyanatomethyl)benzene

Cat. No. B2519035
CAS RN: 1291101-40-0
M. Wt: 169.131
InChI Key: XLVJXDIJPMYSOZ-UHFFFAOYSA-N
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Description

The compound 2,4-Difluoro-1-(isocyanatomethyl)benzene is a fluorinated aromatic molecule that contains an isocyanate group attached to a benzene ring which is further substituted with two fluorine atoms. The presence of the isocyanate group makes it a reactive intermediate for various chemical syntheses.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 2,4-Difluoro-1-(isocyanatomethyl)benzene, they do provide insight into related compounds and their synthetic routes. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves an aromatic nucleophilic substitution reaction . This suggests that a similar strategy could potentially be applied to synthesize the target molecule by substituting appropriate nucleophiles and electrophiles.

Molecular Structure Analysis

The molecular structure of related fluorinated benzene derivatives has been investigated using spectroscopic methods and X-ray crystallography . These studies have revealed large bond angles around substituent atoms, which could imply that 2,4-Difluoro-1-(isocyanatomethyl)benzene may also exhibit unusual bond angles due to the presence of electron-withdrawing fluorine atoms and the steric bulk of the isocyanate group.

Chemical Reactions Analysis

The reactivity of isocyanate groups in similar molecules has been demonstrated in the synthesis of 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones, where 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates react with 3-alkoxyphenols . This indicates that the isocyanate group in 2,4-Difluoro-1-(isocyanatomethyl)benzene would likely be reactive towards nucleophiles, leading to various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-1-(isocyanatomethyl)benzene can be inferred from the properties of related compounds. The presence of fluorine atoms is known to influence the chemical reactivity and physical properties such as boiling point, solubility, and stability. The electrochemical properties of fluorinated benzene derivatives have been explored, suggesting that similar studies on 2,4-Difluoro-1-(isocyanatomethyl)benzene could reveal interesting redox behaviors .

Scientific Research Applications

Fluorobenzene Nucleobase Analogues for Peptide Nucleic Acids

2,4-Difluorotoluene, a related compound to 2,4-Difluoro-1-(isocyanatomethyl)benzene, has been explored for its potential as a nonpolar isostere of thymidine in nucleic acid studies. Its incorporation into peptide nucleic acids aimed at triple helical recognition of RNA showcases the role of fluorine substitutions in enhancing nucleobase interactions. The study revealed that fluorine atoms can participate in non-canonical hydrogen bonding, thereby stabilizing specific nucleotide triplets and providing insights into RNA recognition mechanisms Vipin Kumar, E. Rozners, 2021.

Synthesis Optimization in Isocyanate Production

In the synthesis of 1,3-Bis(isocyanatomethyl)benzene, which shares a functional group with 2,4-Difluoro-1-(isocyanatomethyl)benzene, research has focused on developing non-phosgene routes due to the hazardous nature of phosgene. This work emphasizes the importance of finding safer and more environmentally friendly synthetic pathways for isocyanate compounds, which have broad applications in materials science Dong Jianxun et al., 2018.

Fluorinated Polyethers Synthesis

The synthesis of highly fluorinated monomers for the production of polyethers showcases the utility of fluorinated benzene derivatives in material science. These compounds contribute to the creation of materials with low dielectric properties and high thermal stability, highlighting the significant impact of fluorine substitution on the physical properties of polymeric materials J. W. Fitch et al., 2003.

Novel Organic/Inorganic Hybrid Structures

The study of benzene derivatives, including those with fluorine substitutions, has led to the creation of hybrid organic/inorganic structures. These compounds bridge the gap between organic chemistry and inorganic materials science, demonstrating the versatility of benzene derivatives in facilitating novel chemical architectures with potential applications in catalysis, materials science, and beyond Adam J. V. Marwitz et al., 2009.

properties

IUPAC Name

2,4-difluoro-1-(isocyanatomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVJXDIJPMYSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-1-(isocyanatomethyl)benzene

CAS RN

1291101-40-0
Record name 2,4-difluoro-1-(isocyanatomethyl)benzene
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